Trimethylacetaldehyde
Overview
Description
2,2-dimethylpropanal is a member of the class of propanals that is propanal substituted by two methyl groups at position 2. It is a member of propanals and a 2-methyl-branched fatty aldehyde.
Mechanism of Action
Target of Action
Trimethylacetaldehyde, also known as Pivalaldehyde , is a commonly used building block in organic synthesis . .
Mode of Action
This compound is known to participate in aldol condensation reactions . In these reactions, it can act as a carbonyl component, reacting with a nucleophilic enolate or enol to form a β-hydroxy aldehyde or ketone. It has also been employed in a study of the asymmetric cyanation of aldehydes with TMS-CN and a chiral vanadium (V)-salen complex .
Pharmacokinetics
Its physical properties such as boiling point (74 °c/730 mmhg), melting point (6 °c), and density (0793 g/mL at 25 °C) have been reported .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C . This suggests that temperature could affect its stability and, potentially, its reactivity.
Biochemical Analysis
Biochemical Properties
Trimethylacetaldehyde plays a role in various biochemical reactions. It is commonly used in aldol condensation reactions, which are fundamental in organic chemistry and biochemistry . The compound interacts with various enzymes and proteins, such as tyrosine decarboxylase (TDC), which catalyzes the conversion of tyrosine to tyramine .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. For instance, it can be involved in the asymmetric cyanation of aldehydes with TMS-CN and a chiral vanadium (V)-salen complex .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a key intermediate in several biochemical reactions, including aldol condensation reactions
Properties
IUPAC Name |
2,2-dimethylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYHTVHBVXEEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060888 | |
Record name | Propanal, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |
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Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] mp = 6 deg C; [Alfa Aesar MSDS] | |
Record name | Pivalaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18352 | |
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Vapor Pressure |
71.2 [mmHg] | |
Record name | Pivalaldehyde | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
630-19-3 | |
Record name | Pivalaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pivaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylacetaldehyde | |
Source | DTP/NCI | |
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Record name | Propanal, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Propanal, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pivalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.123 | |
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Record name | PIVALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSC20260QW | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trimethylacetaldehyde?
A1: this compound has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, research utilizing matrix isolation Fourier transform infrared (MI/FT-IR) spectroscopy has revealed interesting insights into the behavior of this compound. This technique showed splitting of the carbonyl absorption band, attributed to conformer isolation within the matrix. []
Q3: Does the geometry of the vinyl group in vinyl sulfoxides affect the diastereoselectivity of their reactions with this compound?
A3: Studies indicate that the geometry of the vinyl group in vinyl sulfoxides does not significantly impact the diastereoselectivity of their reactions with this compound. Both E and Z isomers of a tested vinyl sulfoxide yielded similar ratios of diastereomeric β-hydroxy sulfoxides. []
Q4: Can this compound be used as an oxidant in catalytic reactions?
A4: Yes, this compound, in combination with dioxygen, acts as an effective oxidant in the presence of suitable catalysts. For instance, it facilitates the selective oxidation of tetralin to 1-tetralone when using chromium terephthalate metal-organic framework (MIL-101) or CrAPO-5 catalysts with hierarchical pore structures. [, ]
Q5: How does the performance of this compound as an oxidant compare to tert-butyl hydroperoxide in tetralin oxidation?
A5: Research suggests that this compound, when used with dioxygen, demonstrates superior performance compared to tert-butyl hydroperoxide in oxidizing tetralin. This enhanced activity is observed with both CrAPO-5 and MIL-101 catalysts. [, ]
Q6: Can this compound be utilized for the in situ generation of acylperoxy radicals?
A6: Yes, this compound reacts with dioxygen to generate acylperoxy radicals in situ. These radicals serve as efficient oxidants in the presence of catalysts like CrAPO-5, effectively facilitating the oxidation of tetralin to 1-tetralone. []
Q7: What type of reaction occurs between dithiadiphosphetane disulfides and this compound?
A7: When ferrocenyl dithiadiphosphetane disulfide reacts with this compound, it leads to the formation of a trithiaphosphorinane. This reaction pathway differs from the cycloaddition reactions observed with dienes and alkenes. []
Q8: How does cytochrome P-450 catalyze the oxidative deformylation of this compound?
A8: Cytochrome P-450 facilitates the oxidative deformylation of this compound through a mechanism believed to involve a peroxyhemiacetal-like adduct. This adduct forms between the substrate and hydrogen peroxide derived from molecular oxygen, ultimately yielding isobutene and formic acid. []
Q9: Which cytochrome P-450 isozymes are most active in catalyzing the oxidative deformylation of this compound?
A9: Among various cytochrome P-450 isozymes, the antibiotic-inducible form 3A6 exhibits the highest catalytic activity for the oxidative deformylation of this compound. Phenobarbital-inducible form 2B4 and ethanol-inducible form 2E1 demonstrate lower activities compared to 3A6. []
Q10: What is the role of branching at the alpha carbon in the cytochrome P-450-catalyzed deformylation reaction?
A10: Branching at the alpha carbon appears crucial for the cytochrome P-450-catalyzed deformylation reaction. Isobutyraldehyde and this compound, both possessing alpha-carbon branching, undergo the reaction, while the straight-chain propionaldehyde does not. []
Q11: How does the structure of aldehydes influence their reactivity in the cytochrome P-450-catalyzed deformylation reaction?
A11: The structure of aldehydes significantly influences their reactivity in the cytochrome P-450-catalyzed deformylation reaction. Straight-chain valeraldehyde shows no activity, while increasing branching at the alpha carbon correlates with higher reactivity. This compound, with its tertiary alpha carbon, demonstrates the highest reactivity among C5 aldehydes. []
Q12: Can pyroglutamic acid undergo acid-catalyzed condensation with this compound?
A12: Yes, pyroglutamic acid reacts with this compound in the presence of an acid catalyst, typically trifluoroacetic acid. This reaction yields a bicyclic derivative, which serves as a valuable intermediate in chiral synthesis. [, ]
Q13: What is the significance of the acid-catalyzed condensation of pyroglutamic acid with this compound in organic synthesis?
A13: This reaction provides a route to introduce chirality at the α-position of pyroglutamates. The resulting bicyclic derivative can be further functionalized, enabling the synthesis of various chiral α-substituted pyroglutamate derivatives. [, ]
Q14: Have computational methods been used to study this compound?
A14: Yes, computational techniques, including high-level ab initio and density functional theory (DFT) calculations, have been employed to investigate the gas-phase protonation of this compound. These studies revealed the formation of monoprotonated methyl isopropyl ketone through a specific gas-phase acid-catalyzed isomerization mechanism. []
Q15: Do computational studies offer insights into the thermal isomerization of this compound N,N-dimethylhydrazone?
A15: Yes, computational notes provide information on the thermal isomerization of this compound N,N-dimethylhydrazone both in vacuum and cyclohexane. []
Q16: How does the size of alkyl substituents affect the thermal stability of lysozyme after reductive alkylation?
A16: Increasing the size of alkyl substituents introduced via reductive alkylation generally leads to decreased thermal stability of lysozyme. This destabilization effect is observed with various aldehydes, including this compound, and is attributed to the steric hindrance imposed by the larger substituents. []
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